8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride
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Overview
Description
8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride is a chemical compound with the molecular formula C8H16ClNOS and a molecular weight of 209.74 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with thiol and hydrochloric acid to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The spirocyclic structure may also interact with specific binding sites, affecting the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a spirocyclic structure with both oxygen and nitrogen atoms, as well as the presence of a thiol group. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS.ClH/c11-7-5-8(9-6-7)1-3-10-4-2-8;/h7,9,11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOBDYNCEAZICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CN2)S.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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